4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
Overview
Description
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione is a heterocyclic compound that features a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine followed by cyclization with maleic anhydride can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Thiazole Derivatives: These compounds also feature heterocyclic ring systems and have similar applications in medicinal chemistry.
Indole Derivatives: Known for their biological activities and structural similarities to the furo[3,4-B]pyridine system.
Pyridine Derivatives: Share the pyridine ring and exhibit comparable chemical reactivity and applications.
Uniqueness: 4-(2-Chlorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(2-chlorophenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c20-15-9-5-4-8-13(15)14-10-17(22)21(12-6-2-1-3-7-12)16-11-24-19(23)18(14)16/h1-9,14H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLVSKTCUJMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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